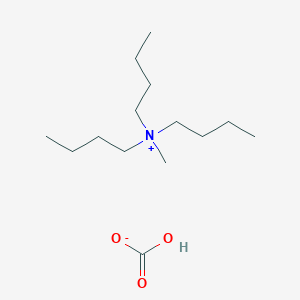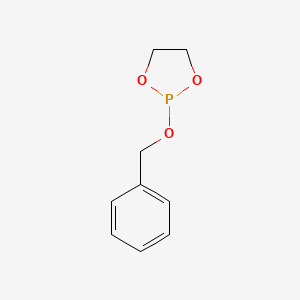
Phosphine, ethylbis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, ethylbis(1-methylethyl)-, also known by its CAS number 113494-65-8, is a tertiary phosphine compound. Tertiary phosphines are characterized by the presence of three alkyl or aryl groups attached to a phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including phosphine, ethylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the desired phosphine compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, ethylbis(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide.
Reduction: Phosphines can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom in phosphines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine, ethylbis(1-methylethyl)-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphines are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of phosphine derivatives.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphine, ethylbis(1-methylethyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the phosphine can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: Contains three ethyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three 2-methoxyphenyl groups.
Uniqueness
Phosphine, ethylbis(1-methylethyl)-, is unique due to its specific alkyl substituents, which can influence its reactivity and steric properties. This makes it suitable for specific applications where other phosphines may not be as effective .
Eigenschaften
| 113494-65-8 | |
Molekularformel |
C8H19P |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
ethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19P/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
GUZQPNDMHDZWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
